CL316243, chemically known as Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate, is a synthetic compound widely utilized in scientific research for its high selectivity and potency towards β3-adrenergic receptors (β3-AR). It serves as a valuable tool for investigating the physiological roles of β3-ARs and their therapeutic potential in various diseases. [, , , , , , , , , , , ]
CL316243 exerts its effects by selectively binding to and activating β3-adrenergic receptors (β3-AR), primarily located in adipose tissue (both white and brown). This binding triggers a cascade of intracellular signaling events, leading to various physiological responses, including: [, , , , , , , , , , , ]
Thermogenesis: CL316243 promotes thermogenesis in brown adipose tissue (BAT) by increasing the expression and activity of uncoupling protein 1 (UCP1), a mitochondrial protein that uncouples oxidative phosphorylation, dissipating energy as heat. [, , , , , , , ]
Lipolysis: CL316243 stimulates lipolysis in white adipose tissue (WAT) by activating hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides into free fatty acids and glycerol. [, , , , ]
Glucose Metabolism: CL316243 improves glucose metabolism by enhancing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, potentially through increased fatty acid oxidation and subsequent activation of the glucose-fatty acid cycle. [, , , , , ]
Obesity and Diabetes Research: CL316243 has been extensively used in preclinical studies to investigate the therapeutic potential of β3-AR agonists for treating obesity and type 2 diabetes. It effectively reduces body weight, improves glucose tolerance, and enhances insulin sensitivity in rodent models of these conditions. [, , , , , , , ]
Cardiovascular Research: CL316243 has shown promising results in experimental models of pulmonary arterial hypertension (PAH). It reduces right ventricular pressure and improves right ventricular-pulmonary arterial hemodynamics, suggesting potential therapeutic applications for PAH. []
Gastrointestinal Research: CL316243 has been used to investigate the role of β3-AR in gastrointestinal motility. While it is known to decrease gastrointestinal motility in some animal models, its specific mechanisms and potential therapeutic implications remain to be fully elucidated. [, , , ]
Adipose Tissue Biology: CL316243 is widely employed to study the mechanisms of WAT browning, a process where white adipocytes acquire characteristics of brown adipocytes, including increased UCP1 expression and thermogenic capacity. This research area holds promise for developing novel obesity treatments targeting adipose tissue. [, , , , ]
Urinary Tract Research: CL316243 has been studied for its effects on the urinary tract. Research suggests it may play a role in bladder function and potentially offer therapeutic benefits for conditions like overactive bladder, although further investigation is needed. [, , , , ]
Understanding Ligand-Directed Signaling: Research suggests that CL316243 may activate β3-ARs in a biased manner, preferentially activating specific signaling pathways over others. Further investigation into this phenomenon could lead to the development of even more targeted therapeutics with fewer side effects. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6